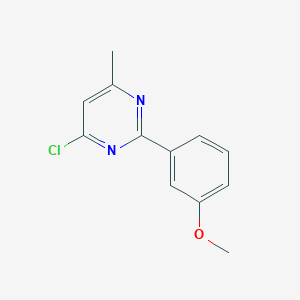
4-Chloro-2-(3-methoxyphenyl)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3-methoxyphenyl)-6-methylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a methoxyphenyl group at the 2-position, and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-methoxyphenyl)-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methoxybenzaldehyde and 4-chloro-6-methylpyrimidine.
Condensation Reaction: The 3-methoxybenzaldehyde undergoes a condensation reaction with 4-chloro-6-methylpyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the desired pyrimidine ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Solvent Selection: Use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reaction rates and yields.
Catalysts: Employing catalysts like palladium or copper to facilitate the cyclization process.
Temperature Control: Maintaining specific temperature ranges to ensure optimal reaction conditions and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-methoxyphenyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
4-Chloro-2-(3-methoxyphenyl)-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: Studied for its interactions with biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-methoxyphenyl)-6-methylpyrimidine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity and leading to biological effects.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation or apoptosis, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(3-methoxyphenyl)pyrimidine: Lacks the methyl group at the 6-position.
2-(3-Methoxyphenyl)-6-methylpyrimidine: Lacks the chloro group at the 4-position.
4-Chloro-6-methylpyrimidine: Lacks the methoxyphenyl group at the 2-position.
Uniqueness
4-Chloro-2-(3-methoxyphenyl)-6-methylpyrimidine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.
Properties
CAS No. |
66744-02-3 |
|---|---|
Molecular Formula |
C12H11ClN2O |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-chloro-2-(3-methoxyphenyl)-6-methylpyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-8-6-11(13)15-12(14-8)9-4-3-5-10(7-9)16-2/h3-7H,1-2H3 |
InChI Key |
LOHWNGWVZUNDOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CC=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


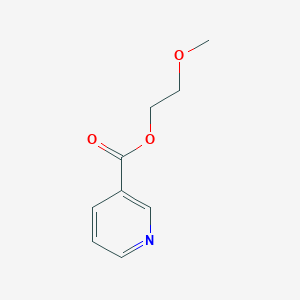
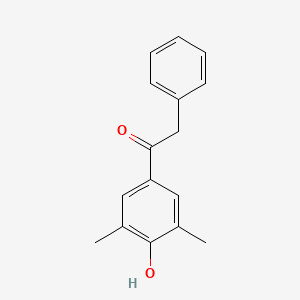
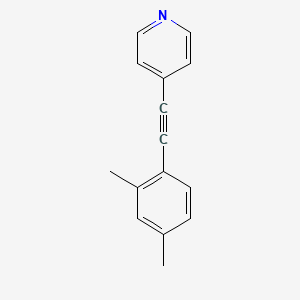
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14124554.png)

![3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid](/img/structure/B14124568.png)
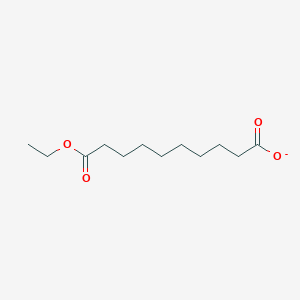
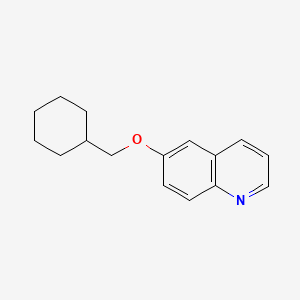
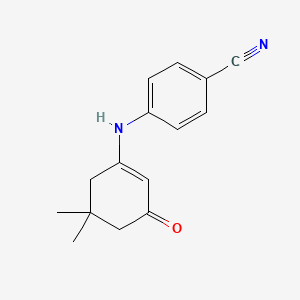
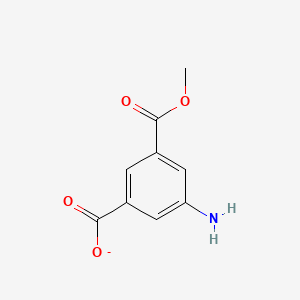
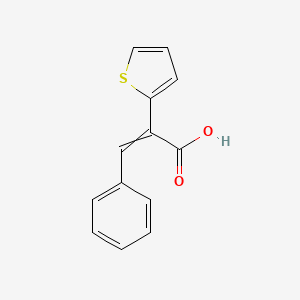
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B14124615.png)
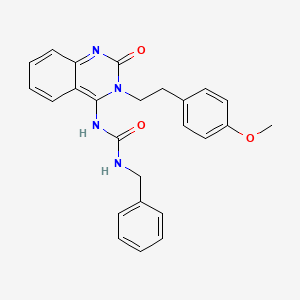
![3-Methyl-N-[2-(methylthio)phenyl]-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14124623.png)
